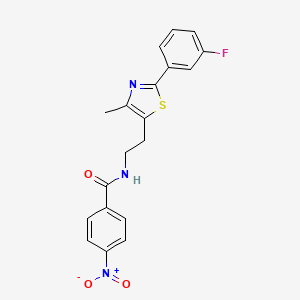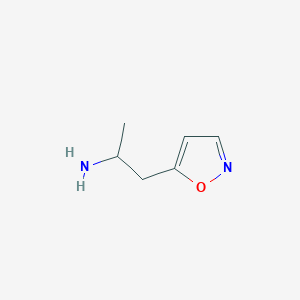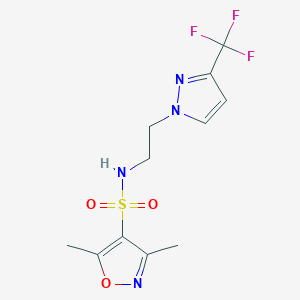![molecular formula C12H22O3 B2387887 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol CAS No. 2248385-23-9](/img/structure/B2387887.png)
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol, also known as DUOL, is a spirocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. DUOL is a chiral compound that can exist in two enantiomeric forms, making it an attractive target for asymmetric synthesis.
Mécanisme D'action
The mechanism of action of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune responses.
Biochemical and Physiological Effects:
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may be attributed to its inhibition of HDACs. It has also been reported to inhibit the migration and invasion of cancer cells, which may be due to its anti-inflammatory properties. In addition, 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol has been shown to exhibit antibacterial activity by disrupting bacterial cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol is its unique spirocyclic structure, which may provide opportunities for the development of novel drugs with improved efficacy and selectivity. However, the synthesis of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol can be challenging and requires specialized equipment and expertise. Furthermore, the mechanism of action of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
Several future directions for research on 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol include:
1. Investigation of the structure-activity relationship of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol and its analogs to identify compounds with improved efficacy and selectivity.
2. Exploration of the potential of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol as a lead compound for the development of novel HDAC inhibitors for the treatment of cancer.
3. Evaluation of the in vivo pharmacokinetics and toxicity of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol to assess its potential as a therapeutic agent.
4. Investigation of the potential of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol as a topical antimicrobial agent for the treatment of skin infections.
5. Study of the effects of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol on other signaling pathways involved in cancer cell growth and inflammation.
In conclusion, 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol is a spirocyclic compound with promising therapeutic applications in the fields of oncology, inflammation, and antimicrobial therapy. Further research is needed to fully understand its mechanism of action and to explore its potential as a lead compound for drug development.
Méthodes De Synthèse
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol can be synthesized via a one-pot reaction of 2-hydroxy-3-methylbutyraldehyde and 1,3-propanediol in the presence of a Lewis acid catalyst. The reaction proceeds through a spirocyclization mechanism, resulting in the formation of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol as a single diastereomer. This method provides a simple and efficient route to access 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol in high yields and purity.
Applications De Recherche Scientifique
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol has shown potent antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
2-(2,9-dioxaspiro[5.5]undecan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-10(8-13)11-2-3-12(9-15-11)4-6-14-7-5-12/h10-11,13H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYVYDIJZQPZPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2(CCOCC2)CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5R)-1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/no-structure.png)
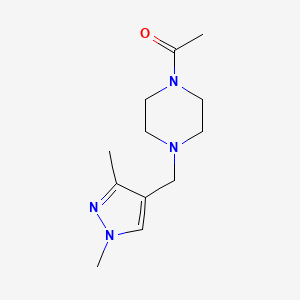
![Ethyl 5-(4-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2387808.png)
![5-{[(4-Acetylphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2387809.png)
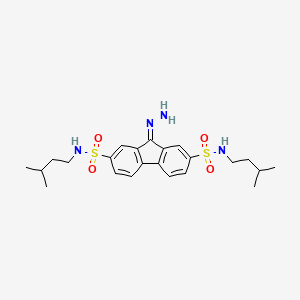
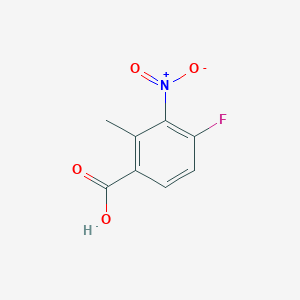

![N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2387815.png)
![2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2387816.png)

